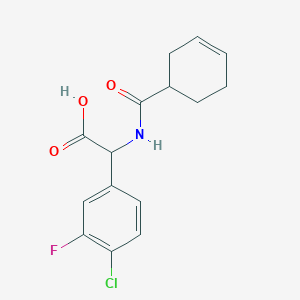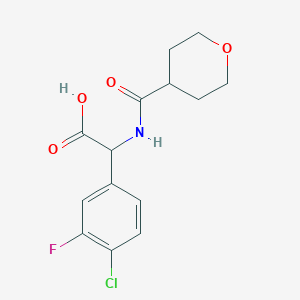![molecular formula C14H19N3O5S B6664025 4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664025.png)
4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methylsulfonyl group, and the coupling with the pyridine ring. Common synthetic methods include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride.
Coupling with Pyridine Ring: This can be done using coupling reactions such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinic acid and isonicotinic acid, which contain the pyridine ring, are known for their therapeutic properties.
Uniqueness
4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
4-[(1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-23(21,22)17-6-3-10(4-7-17)9-16-13(18)11-2-5-15-12(8-11)14(19)20/h2,5,8,10H,3-4,6-7,9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFKHCIROARINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chloro-3-fluorophenyl)-2-[[2-(oxolan-2-yl)acetyl]amino]acetic acid](/img/structure/B6663950.png)
![2-Ethyl-2-[[(5-phenyl-1,2-oxazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6663958.png)
![2-(4-Chloro-3-fluorophenyl)-2-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6663966.png)
![2-(4-Chloro-3-fluorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid](/img/structure/B6663973.png)


![2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid](/img/structure/B6663983.png)
![4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6663997.png)
![3-[1-[4-[2,2-Difluoroethyl(methyl)carbamoyl]phenyl]-3,5-dimethylpyrazol-4-yl]propanoic acid](/img/structure/B6664010.png)
![2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664016.png)
![6-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664023.png)
![2-[(3-Chloro-4-methylphenyl)-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6664031.png)
![4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664037.png)
![4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid](/img/structure/B6664043.png)
